Journal Name:Journal of Functional Foods
Journal ISSN:1756-4646
IF:5.223
Journal Website:http://www.journals.elsevier.com/journal-of-functional-foods/
Year of Origin:2009
Publisher:Elsevier Ltd
Number of Articles Per Year:578
Publishing Cycle:
OA or Not:Not
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-06-16 , DOI:
10.1016/j.foodqual.2023.104920
Common challenges for plant-based meat replacers are undesired (inherent) off-flavours (flavour defects) such as beany flavour or bitter taste, which are often associated with the use of plant proteins in meat replacers. Furthermore, plant-based meat replacers are often perceived as dry and lack juiciness and tenderness (texture defects). However, many foods are not consumed in isolation and sensory properties, and their acceptance, can be altered by the addition of other food components or condiments.The study aimed to compare the sensory properties and acceptance of commercially available plant-based burger patties eaten alone and in combination with other foods and/or condiments. Liking and sensory properties of a beef and two plant-based (soy and hemp) patties consumed alone, with a bun, with tomato sauce, and with a bun and tomato sauce were determined using a hedonic scale and Rate-All-That-Apply (RATA) methodology, respectively.For both plant-based patties (hemp, soy) bitter taste, beany and nutty flavour intensity remained but decreased with addition of a bun and/or sauce, but positive liking drivers such as meaty and fat flavour were also reduced. This suggests that these off-flavours can only be partly mitigated by the addition of a bun and/or sauce, but clearly cannot be masked completely. Hemp patties were perceived to have a high amount of chunks, which was a driver of disliking. This texture defect decreased with the addition of a bun and a bun with sauce. Off-flavours and texture defects of the hemp- and soy-based patties were too intense to be fully masked and could only be mitigated to a limited extent by the addition of a bun and/or tomato sauce. Notably, these reductions in off-flavour and texture defects were not sufficient to impact liking. The results highlight the importance of understanding product performance in realistic consumption scenarios. Addition of further ingredients and condiments, as is typical in a burger context, may be advantageous, but further research is required to test such a hypothesis.
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-06-24 , DOI:
10.1016/j.foodqual.2023.104923
Nudging people towards sustainable diets can help mitigate agricultural emissions. Recent debate suggests “nudges” can have heterogeneous treatment effects in the population, including some backfire effects. In this paper, we present experimental evidence on backfiring effects to a nudge, after people pledge for sustainable food choices. The backfiring effect is driven by people’s short-term intention to eat sustainably. Specifically, we compare a purely reflective tool, the “think”, versus a hybrid “nudge-think” tool, “nudge+”, in a group of 611 participants in the United Kingdom. While the think prompted people to first reflect on a green pledge and then choose an appropriate nudge to comply with their pledge, the nudge+ altered this think by proposing a green default to people who took the pledge. In both experimental conditions, participants self-reported their short- and long-term intentions to eat sustainably. We do not find any evidence of heterogeneous treatment effects by unconditional intentions of participants. Yet nudging people, who already intend to eat sustainably in the short-term, after they have taken the pledge, leads to a backfire. This fades out when we control for people’s overall longer-term intentions. Our results suggest that policymakers should not be deterred by initial reactance to behavioural policies if such effects are driven by people’s short-term intentions.
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-06-01 , DOI:
10.1016/j.foodqual.2023.104905
COVID-19 pandemic-related restrictions for approximately three years have heavily influenced sensory evaluations. People have become accustomed to working remotely and communicating online. This has led to opportunities in sensory testing paired with logistics systems and information technologies, resulting in a wide application of the home-use test (HUT), wherein panelists evaluate samples from their homes or other off-site locations. This study aimed to compare three sensory evaluation conditions: a central location test (CLT, n = 104), a HUT (n = 120), and a no-contact HUT (N-HUT, n = 111). We recruited participants via the local community website, delivered samples using a delivery service, and conducted sensory testing using a smartphone for the N-HUT. Participants were requested to report the acceptance ratings, sensory profiles, and emotion responses to four coffee samples. Some differences in the acceptance ratings might be due to the different attitudes participating in the evaluation. In the sensory profiling of the samples, multi-factor analysis (MFA) revealed highly similar sensory characteristics across the three types of tests. All RV coefficients (RVs) among the test conditions were above 0.93. The emotion responses to coffee samples were similar among test conditions based on the MFA with RV values greater than 0.84. In conclusion, we found that N-HUT produced similar results regarding the descriptions of sensory profiles and emotions, indicating that N-HUT is a suitable test method for collecting sensory data and overcoming CLT and HUT's regional limitations. Modern logistics systems and information technologies make it possible to conduct nationwide sensory evaluations without in-person contact or participant attendance at sensory testing facilities.
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-04-28 , DOI:
10.1016/j.foodqual.2023.104881
Ice cream is an excellent product for incorporating different ingredients, allowing various innovations, including the addition of protein. This study explored the conceptions of Brazilian consumers towards ice cream, and their attitude toward the addition of protein to ice cream. 1074 consumers participated in an online study using word association. In addition, data were collected on participant sociodemographic information, questions about ice cream consumption habits, the type of tropical fruits that they considered best when formulating high-protein ice cream, and their preferred product form, i.e. cream or popsicle. The word association task identified 3978 different terms that were associated with ice cream. Word associations differed between consumers who were favorable versus unfavorable toward the addition of protein. The majority of participants (88%) felt that adding protein to ice cream was a good idea, and these consumers cited words related to the sensory attributes of ice cream, such as “refreshing” and “creamy,” more often than participants who were indifferent and/or were unfavorable toward protein addition. These latter participants more frequently cited terms reflecting the negative caloric aspects of ice cream, such as “fat,” “sugar,” “calories,” and “overweight.” The data provide insights that can be used to develop ice cream that meets different consumer niches and that may foster greater ice cream consumption throughout the year.
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-06-11 , DOI:
10.1016/j.foodqual.2023.104909
Abstract not available
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-07-12 , DOI:
10.1016/j.foodqual.2023.104932
Abstract not available
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-05-09 , DOI:
10.1016/j.foodqual.2023.104886
As a result of the ongoing climate crisis, there is a growing need to decrease meat consumption worldwide. This study sought to investigate Dutch and Finnish consumers’ attitudes toward plant-based meat substitutes, cultured meat, and hybrid meat products. It also aimed to determine how those attitudes relate to the consumers’ meat attachment, food neophobia, and food sustainability knowledge. An online survey was conducted among omnivore and flexitarian participants from the Netherlands (n = 126, 72% female, 62% flexitarian) and Finland (n = 250, 71% female, 52% flexitarian). The results showed that the omnivore participants tended to be more meat attached, score higher in terms of food neophobia, and exhibit less knowledge of food sustainability when compared with the participants with flexitarian diets. Furthermore, the results revealed that meat substitutes and hybrid meat products scored significantly higher regarding the participants’ overall attitude score than cultured meat, although the participants’ willingness to buy both hybrid meat products and cultured meat was significantly lower than their willingness to buy meat substitutes. The willingness to buy the three types of alternatives to meat was influenced by the country, diet, age, gender, familiarity, food sustainability knowledge, food neophobia, and meat attachment. Based on these results, it can be concluded that flexitarians represent an important target population for the promotion of meat alternatives and that hybrid meat products could be a viable option for reducing meat consumption if it is properly promoted.
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-05-25 , DOI:
10.1016/j.foodqual.2023.104900
Marketers use nutrition claims to communicate potentially beneficial nutritional properties of their products. Claims may only be used if a product has a specific nutrient profile. A downside of nutrition claims is that consumers tend to overgeneralize their meaning, perceiving a product as healthier than it is. This becomes particularly problematic when claims emphasize low amounts of one nutrient while the product contains high amounts of other, typically unhealthy, unmentioned nutrients—a phenomenon which has received little attention in extant literature. This research examines how consumers perceive food with ‘low fat’ claims in terms of sugar content, and how consumers respond when front-of-package (FOP) nutrition information reveals the high amounts of sugar for that product. The empirical part comprises three different experiments with consumers from the United States (total N = 760). Data were analyzed using ANCOVA to evaluate interaction effects and regression-based mediation analysis to assess the underlying mechanism. Results indicate biased consumer expectations regarding sugar content for products with ‘low fat’ claims. The presence of FOP nutrition labels reveals such claim-induced expectation gaps with nuanced changes in nutrient evaluation and purchase intention. This research provides important implications for consumer food choice. Marketers would be better off avoiding the use of misleading nutrition claims as a food marketing tool to avoid detrimental effects to their consumers and business performance. For public policy implications, this study demonstrates that reductive FOP nutrition labels are effective in mitigating the harm induced by potentially misleading nutrition claims.
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-07-16 , DOI:
10.1016/j.foodqual.2023.104943
In light of the global overproduction and overconsumption, the circular economy in the agri-food sector is intended as a way out to overcome the alarming problem of food waste. While the literature is mainly focused on the industrial process and its implementation, the acceptance of the technology behind upcycled food remains unexplored. By incorporating elements of the Technology Acceptance Model (TAM), the aim of this article is to adapt the TAM to the upcycled foods to improve our understanding of consumer willingness to accept food products from the circular economy through the study of the acceptability of the innovation behind these products. 726 participants passed the attention control test to ensure a good quality of the data. The resulting data confirmed the important roles of attitude, perceived usefulness, and individual variables as well as the level of innovation in the acceptability of the technology behind upcycling food and allowed an attempt to provide better visibility on the factors that influence the social acceptability of the circular economy as a solution to the problem of food waste. Efforts remain to be made at the consumer level to overcome still-significant psychological barriers to accept the technology behind circular economy when applied in the food sector.
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-05-30 , DOI:
10.1016/j.foodqual.2023.104902
The application of check-all-that-apply (CATA) questions to consumer sensory profiles has become popular over the past 20 years. The present study used sensory evaluations of yogurt to investigate how CATA terms from trained panelists (T-TP) and naïve consumers (T-C) affected the frequency of the use of terms, discrimination of samples, and reproducibility of sample evaluations. T-TP was developed by trained panelists after training sessions for a descriptive analysis of yogurt. T-C was elicited from naïve consumers using open-ended questions. A sensory evaluation of nine yogurt samples was conducted using CATA with T-TP and T-C by 85 naïve consumers. It was found that T-C was chosen more frequently by the consumers than T-TP, and the number of terms with significant differences between the samples was higher in the CATA with T-C than that with T-TP. Additionally, the use of T-C improved the reproducibility of the sample evaluations with a higher attribute selection stability index (SSI). Correspondence analysis showed that the overlap in the confidence ellipses was smaller for T-C than for T-TP, indicating that the sample discrimination power was higher when using T-C. In summary, our findings suggest that the use of T-C in CATA questions has an advantage in sensory profiling and product discrimination.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术2区 | FOOD SCIENCE & TECHNOLOGY 食品科技2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
10.10 | 48 | Science Citation Index Expanded | Not |
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